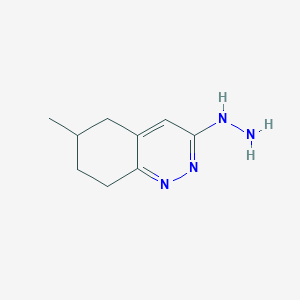

3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)hydrazine |

InChI |

InChI=1S/C9H14N4/c1-6-2-3-8-7(4-6)5-9(11-10)13-12-8/h5-6H,2-4,10H2,1H3,(H,11,13) |

InChI Key |

OGDADSDOQBKGPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=NN=C(C=C2C1)NN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 6-methyl-5,6,7,8-tetrahydrocinnoline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to yield the desired product . Industrial production methods may involve bulk manufacturing processes, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Hydrazine Functional Group Reactions

-

Oxidation : The hydrazinyl group (-NNH2) undergoes oxidation to form azo or diazo derivatives under oxidative conditions (e.g., H2O2, KMnO4).

-

Complex Formation : Reacts with metal ions (e.g., Fe²⁺, Cu²⁺) to form coordination complexes, enhancing its biological activity.

Methyl Group Substitution

The methyl group at the 6-position influences steric and electronic properties, affecting reactivity in reactions such as:

-

Electrophilic substitution : Activated aromatic positions (e.g., para to nitrogen) undergo electrophilic attack.

-

Catalytic hydrogenation : Potential reduction of the tetrahydroquinoline backbone under high-pressure H2 conditions .

Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3 |

| Molecular Weight | 178.23 g/mol |

| Key Functional Groups | Hydrazinyl (-NNH2), methyl (-CH3) |

| Solubility | Polar organic solvents (e.g., ethanol, DMSO) |

HDAC Inhibition

The compound acts as a histone deacetylase (HDAC) inhibitor by binding to the enzyme’s active site. This mechanism is critical in modulating gene expression and has implications in neurodegenerative disease therapies .

Stability and Storage Considerations

Scientific Research Applications

Biological Properties

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline exhibit cytotoxic effects against several cancer cell lines. For instance, research indicates that certain derivatives can inhibit the proliferation of human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells, demonstrating potential as anticancer agents .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various pathogens. Its derivatives have shown promising results in inhibiting bacterial growth, which could be beneficial in addressing antibiotic resistance issues .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : The formation of the tetrahydrocinnoline core often employs cyclization techniques involving hydrazine derivatives and appropriate carbonyl compounds. This approach allows for the introduction of various substituents that can enhance biological activity.

- Chiral Synthesis : Enantiomerically pure forms of the compound can be synthesized using asymmetric synthesis techniques. This is crucial for optimizing therapeutic efficacy and minimizing side effects .

Therapeutic Applications

The therapeutic applications of this compound are extensive:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer therapies. Case studies have highlighted its effectiveness in preclinical models .

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects that could be explored for conditions like Alzheimer's disease. The compound’s interaction with acetylcholinesterase suggests it may help in enhancing cholinergic signaling .

| Compound Derivative | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| Derivative A | HeLa | 15 | Cytotoxic |

| Derivative B | HT-29 | 10 | Cytotoxic |

| Derivative C | CEM | 20 | Antiproliferative |

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydrocinnoline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines. The lead compound exhibited an IC50 value of 10 µM against HT-29 cells and was further evaluated in vivo for its antitumor activity.

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties revealed that specific derivatives effectively inhibited the growth of Gram-positive bacteria, suggesting their potential use as novel antibacterial agents.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₉H₁₂N₄ | 176.22 | Not reported | 3-Hydrazinyl, 6-Methyl |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃N | 147.22 | 91-61-2 | 6-Methyl |

| 5,6,7,8-Tetrahydroquinaldine | C₁₀H₁₃N | 147.22 | 2617-98-3 | 2-Methyl |

Physicochemical Properties

- Polarity and Solubility: The hydrazinyl group in the target compound increases polarity compared to methyl-substituted tetrahydroquinolines, likely enhancing water solubility.

Research Findings and Gaps

- Synthetic Routes: Tetrahydroquinolines are typically synthesized via hydrogenation of quinolines , while tetrahydrocinnolines may require specialized methods (e.g., cyclization of hydrazine derivatives).

- Biological Activity: Methyl-substituted tetrahydroquinolines show antimicrobial and anti-inflammatory properties , whereas hydrazinyl-cinnolines are unexplored but theoretically promising for targeting enzymes.

Biological Activity

3-Hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- CAS Number : 46180-91-0

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase (HDAC) Inhibition : This compound has been identified as a potential HDAC inhibitor, which plays a crucial role in gene expression regulation and is implicated in various diseases, including cancer and neurodegenerative disorders .

- Antioxidant Activity : Research indicates that hydrazine derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Antimicrobial Properties : Some studies suggest that compounds related to this compound demonstrate antimicrobial activity against various pathogens .

Biological Activity Data

Case Studies

- Neurodegenerative Diseases : A study evaluated the efficacy of this compound in models of Alzheimer's disease. The compound showed promise in improving cognitive function and reducing amyloid plaque formation through HDAC inhibition .

- Cancer Research : Another investigation focused on the compound's role in cancer cell lines. Results indicated that it could induce apoptosis in specific cancer cells by modulating histone acetylation levels .

- Antimicrobial Testing : A series of tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-hydrazinyl-6-methyl-5,6,7,8-tetrahydrocinnoline, and how are impurities minimized during synthesis?

- Methodological Answer : The synthesis typically involves palladium-catalyzed coupling or hydrazine substitution reactions. For example, hydrazinyl groups can be introduced via nucleophilic substitution of halogenated precursors with hydrazine under reflux in ethanol. To minimize impurities, chromatographic purification (e.g., silica gel column chromatography) and recrystallization in solvents like ethyl acetate/hexane mixtures are recommended. Characterization via -NMR and -NMR ensures structural confirmation, while HRMS validates molecular weight .

Q. How can spectroscopic techniques (NMR, IR, HRMS) resolve structural ambiguities in this compound?

- Methodological Answer :

- -NMR : Identifies methyl groups (δ ~1.2–1.5 ppm for CH) and hydrazinyl protons (δ ~2.5–4.0 ppm). Splitting patterns distinguish adjacent substituents.

- IR Spectroscopy : Confirms N–H stretches (3100–3300 cm) and C=N/C=C vibrations (1500–1650 cm).

- HRMS : Validates the molecular formula (e.g., [M+H] peak). Cross-referencing these datasets resolves ambiguities, such as distinguishing regioisomers .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during heating, while gradual addition of anti-solvents (e.g., water, hexane) induces crystallization. For example, dissolving in hot ethanol followed by slow water addition yields high-purity crystals. Monitor phase transitions via differential scanning calorimetry (DSC) to optimize conditions .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvation effects in acidic/basic environments. For instance, protonation of the hydrazinyl group at low pH may increase solubility but reduce thermal stability. Validate predictions experimentally via pH-dependent stability assays (HPLC monitoring) .

Q. What strategies address contradictory data in catalytic activity studies involving this compound?

- Methodological Answer : Contradictions often arise from reaction condition variability (e.g., solvent polarity, temperature). Use a fractional factorial design to isolate critical variables. For example, if catalytic yields vary between 60–80% in different studies, systematically test solvent (THF vs. DCM), catalyst loading (5–10 mol%), and temperature (25–80°C). Statistical tools (ANOVA) identify significant factors .

Q. How does X-ray crystallography resolve steric effects in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and torsion angles, revealing steric hindrance. For example, bulky substituents on the cinnoline ring may distort the hydrazinyl group’s orientation, reducing reactivity. Pair crystallographic data with DFT-optimized geometries to quantify steric parameters (e.g., Tolman cone angles) .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions with this compound?

- Methodological Answer : Byproducts may arise from competing pathways (e.g., homocoupling vs. heterocoupling). Use -NMR or isotopic labeling (, ) to track reaction pathways. For Pd-catalyzed reactions, in situ XAS (X-ray absorption spectroscopy) can monitor catalyst oxidation states and ligand dissociation events .

Data Contradiction & Validation

Q. How to reconcile discrepancies in reported melting points or spectroscopic data across studies?

- Methodological Answer : Discrepancies often stem from polymorphic forms or hydration states. Perform DSC/TGA to assess thermal behavior and variable-temperature NMR to detect dynamic processes. Compare HRMS and elemental analysis data to confirm purity. Cross-reference with crystallographic data to identify polymorphs .

Q. What validation protocols ensure reproducibility in biological activity assays?

- Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity. Include positive/negative controls (e.g., known inhibitors, DMSO blanks) and validate via blinded replicates. For IC discrepancies, test compound stability in assay buffers (HPLC-MS monitoring) .

Methodological Integration Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.